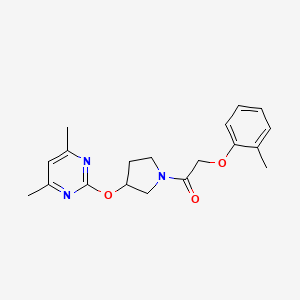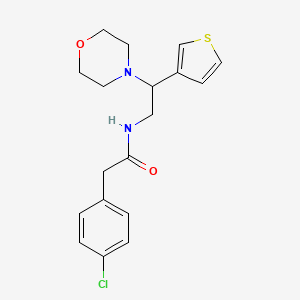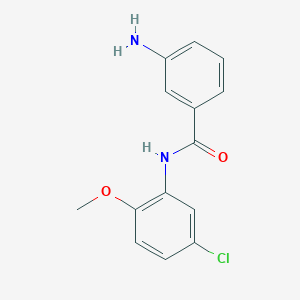
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chalcone derivative, which is a type of aromatic ketone that forms the central core for a variety of important biological compounds. Chalcones have been the subject of much research due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Structure Analysis
The compound contains a central carbon-carbon double bond (the enone part of the chalcone), flanked by two aromatic rings. One ring has a fluorine and a hydroxyl group, while the other has three methoxy groups .Chemical Reactions Analysis
Chalcones are known to undergo a variety of chemical reactions, including cyclization to form flavonoids, isomerization to form aurones, and addition reactions at the central double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups (like -OH and -OCH3) and the aromatic rings in this compound would likely make it relatively stable and possibly soluble in some organic solvents .Applications De Recherche Scientifique
Fluorescence Properties
Research has explored the fluorescence characteristics of compounds similar to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. For instance, heteroaryl chalcones with trimethoxy-substituted phenyl rings, such as those in the mentioned compound, have shown unique absorption and fluorescence emission spectra. These properties depend on the rings and trimethoxysubstituted phenyl rings linked to the enone system, with the position of methoxy groups significantly affecting fluorescent properties (Suwunwong, Chantrapromma, & Fun, 2011).
Antibacterial Activity
Some studies have synthesized fluorinated chalcones, sharing structural similarities with the mentioned compound, and evaluated their antibacterial activity. These compounds showed broad-spectrum activity against various pathogenic bacteria strains, including Gram-positive and Gram-negative bacteria (Amole, Bello, & Oyewale, 2019).
Antioxidant Activity
Research on 2'-aminochalcone derivatives, structurally related to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has shown potential antioxidant activity. These compounds have been characterized and tested in vitro, demonstrating that certain functional groups can significantly enhance antioxidant capabilities (Sulpizio, Roller, Giester, & Rompel, 2016).
Molecular Structure and Electronic Properties
Several studies have focused on the molecular structure, FT-IR, and electronic properties of related chalcone derivatives. These studies often involve advanced techniques like X-ray diffraction, NBO analysis, and density functional methods to understand the molecule's geometry, stability, and electronic behavior (Mary et al., 2015).
Cancer Research
Some chalcone derivatives similar to the mentioned compound have been investigated for their potential as anticancer agents. These studies often involve separation and characterization of different enantiomers and assessing their biological activity (Shinde et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSVZUJZPUHVQG-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)
![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)
![3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2371829.png)
![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)

